N-phenyl-2-(5-phenyl-1,2-oxazol-3-yl)acetamide
Description
N-phenyl-2-(5-phenyl-1,2-oxazol-3-yl)acetamide is a heterocyclic acetamide derivative featuring a 1,2-oxazole core substituted with a phenyl group at the 5-position and an acetamide group at the 3-position.
The 1,2-oxazole ring is a five-membered heterocycle with one oxygen and one nitrogen atom, contributing to its electronic and steric properties. The phenyl substituents may influence π-π stacking or hydrophobic binding in biological systems.
Properties
IUPAC Name |
N-phenyl-2-(5-phenyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c20-17(18-14-9-5-2-6-10-14)12-15-11-16(21-19-15)13-7-3-1-4-8-13/h1-11H,12H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXCTRPNDIFHGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-2-(5-phenyl-1,2-oxazol-3-yl)acetamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-phenyl-2-oxazoline with phenyl isocyanate under controlled conditions to form the desired oxazole ring. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-2-(5-phenyl-1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazoles with different substituents.
Reduction: Reduction reactions can convert the oxazole ring to oxazolines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the oxazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as manganese dioxide or bromotrichloromethane can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents, acids, or bases can be used depending on the desired substitution.
Major Products
Oxidation: Formation of substituted oxazoles.
Reduction: Formation of oxazolines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-phenyl-2-(5-phenyl-1,2-oxazol-3-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding.
Industrial Applications: Utilized in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of N-phenyl-2-(5-phenyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, facilitating its binding to biological macromolecules. This binding can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Structural Analogs and Their Key Features
The following table summarizes structural analogs and their distinguishing features:
Pharmacological and Physicochemical Comparisons
- Anticonvulsant Activity : The piperazine analog () shows efficacy in maximal electroshock (MES) and 6-Hz models, with SAR highlighting the importance of the pyrrolidine-2,5-dione core. The target compound’s oxazole ring may mimic this role by modulating sodium channel interactions .
- Methoxyphenoxy Group (): Introduces hydrogen-bonding capacity, which could enhance solubility but reduce membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
